

Spectroscopic Characterization of Fmoc-O-benzyl-L-seryl chloride: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-O-benzyl-L-seryl chloride*

CAS No.: 157506-72-4

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of **Fmoc-O-benzyl-L-seryl chloride**, a critical building block in advanced peptide synthesis. As a highly reactive amino acid derivative, understanding its spectral signature is paramount for in-process monitoring, quality control, and ensuring the fidelity of subsequent coupling reactions. This document is intended for researchers, scientists, and drug development professionals who utilize Fmoc-based solid-phase peptide synthesis (SPPS) and require a deep understanding of their key reagents.

Fmoc-O-benzyl-L-seryl chloride (C₂₅H₂₂ClNO₄, MW: 435.9 g/mol) is typically synthesized from its corresponding carboxylic acid, Fmoc-O-benzyl-L-serine, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Due to its inherent reactivity and limited shelf-life, it is often generated in situ for immediate use in challenging peptide couplings.[2] This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the observed and predicted spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of **Fmoc-O-benzyl-L-serine chloride** in solution. Due to its moisture sensitivity, experiments must be conducted using anhydrous NMR solvents (e.g., CDCl₃) and under an inert atmosphere. The spectra are characterized by distinct signals corresponding to the three primary structural components: the N-terminal Fmoc protecting group, the serine backbone, and the O-benzyl side-chain protecting group.

Predicted ¹H NMR Spectral Data

The conversion of the carboxylic acid to the acyl chloride induces a downfield shift in the signal of the adjacent alpha-proton (α -H), a key diagnostic feature.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.77	d	2H	Fmoc H-4, H-5	Aromatic protons adjacent to the fluorenyl bridge are deshielded.
~7.60	d	2H	Fmoc H-1, H-8	Aromatic protons of the fluorenyl group.
~7.40	t	2H	Fmoc H-3, H-6	Aromatic protons of the fluorenyl group.
~7.31	t	2H	Fmoc H-2, H-7	Aromatic protons of the fluorenyl group.
~7.35-7.25	m	5H	Benzyl Ar-H	Aromatic protons of the O-benzyl side-chain protecting group.
~5.50	d	1H	NH	Amide proton, coupling to the α -H.
~4.65	m	1H	α -H	Alpha-proton of the serine backbone, shifted downfield due to the electron-withdrawing acyl chloride group.
~4.55	s	2H	Benzyl CH ₂	Methylene protons of the O-benzyl group.

~4.45	d	2H	Fmoc CH ₂	Methylene protons of the Fmoc group, adjacent to the carbamate oxygen.
~4.25	t	1H	Fmoc CH	Methine proton of the fluorenyl group.
~3.90	m	2H	β-CH ₂	Diastereotopic beta-protons of the serine backbone.

Predicted ¹³C NMR Spectral Data

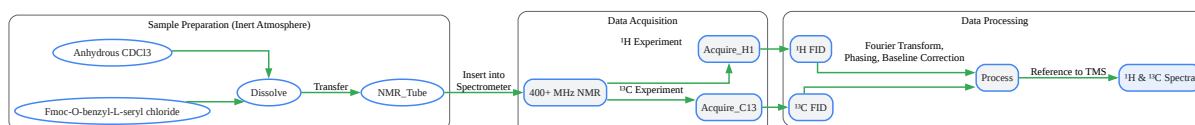
The most significant feature in the ¹³C NMR spectrum is the chemical shift of the carbonyl carbon, which is highly sensitive to its electronic environment.

Chemical Shift (δ) ppm	Assignment	Rationale
~172-174	C=O (Acyl Chloride)	The carbonyl carbon of the acyl chloride is highly deshielded compared to the corresponding carboxylic acid (~170-172 ppm).
~156	C=O (Fmoc)	Carbonyl carbon of the Fmoc protecting group.
~143-144	Fmoc Quaternary C	Aromatic quaternary carbons of the fluorenyl group.
~141	Fmoc Quaternary C	Aromatic quaternary carbons of the fluorenyl group.
~137	Benzyl Quaternary C	Aromatic quaternary carbon of the benzyl group to which the CH ₂ is attached.
~128-129	Benzyl Ar-CH	Aromatic carbons of the benzyl group.
~127-128	Fmoc Ar-CH	Aromatic carbons of the fluorenyl group.
~125	Fmoc Ar-CH	Aromatic carbons of the fluorenyl group.
~120	Fmoc Ar-CH	Aromatic carbons of the fluorenyl group.
~73	Benzyl CH ₂	Methylene carbon of the benzyl group.
~70	β -CH ₂	Beta-carbon of the serine backbone.
~67	Fmoc CH ₂	Methylene carbon of the Fmoc group.

~55-57	α -C	Alpha-carbon of the serine backbone.
~47	Fmoc CH	Methine carbon of the fluorenyl group.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** In a glovebox or under a stream of dry nitrogen, dissolve 10-15 mg of freshly prepared **Fmoc-O-benzyl-L-seryl chloride** in ~0.6 mL of anhydrous deuterated chloroform (CDCl_3).
- **Internal Standard:** Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]
 - ^1H NMR: Utilize a standard single-pulse experiment with 16-32 scans and a relaxation delay of 1-2 seconds.[3]
 - ^{13}C NMR: Employ a proton-decoupled experiment, acquiring 1024 or more scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.[3]
- **Data Processing:** Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, baseline correction, and referencing to TMS.



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NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for verifying the conversion of the carboxylic acid to the acyl chloride. The key diagnostic band is the carbonyl (C=O) stretching vibration, which appears at a significantly higher wavenumber for an acyl chloride compared to a carboxylic acid due to the inductive electron-withdrawing effect of the chlorine atom.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3300	Medium	N-H Stretch	Amide N-H stretch of the Fmoc carbamate.
~3100-3000	Medium-Weak	Aromatic C-H Stretch	C-H stretching of the Fmoc and benzyl aromatic rings.
~2950-2850	Medium-Weak	Aliphatic C-H Stretch	C-H stretching of the serine backbone and Fmoc CH/CH ₂ groups.
~1800	Strong	C=O Stretch (Acyl Chloride)	Hallmark peak for acyl chlorides, shifted from ~1710 cm ⁻¹ of the parent carboxylic acid.
~1720	Strong	C=O Stretch (Fmoc Carbamate)	Carbonyl stretch of the Fmoc protecting group.
~1520	Medium	N-H Bend / C=C Stretch	Combination of amide II band and aromatic ring vibrations.
~1250-1050	Strong	C-O Stretch	C-O stretching from the carbamate and benzyl ether linkages.

Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation:** Due to the compound's reactivity, analysis is best performed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- **Thin Film Method:** In an inert atmosphere, dissolve a small amount of the acyl chloride in a minimal volume of a dry, volatile solvent (e.g., anhydrous dichloromethane). Apply the solution to a salt plate and allow the solvent to evaporate quickly.
- **Data Acquisition:** Immediately acquire the spectrum on an FT-IR spectrometer, typically scanning from 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the key functional group frequencies, paying close attention to the C=O stretching region to confirm the presence of the $\sim 1800 \text{ cm}^{-1}$ acyl chloride band and the disappearance of the broad O-H stretch of the starting carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and allows for structural elucidation through analysis of fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Predicted Mass Spectral Data (ESI-MS)

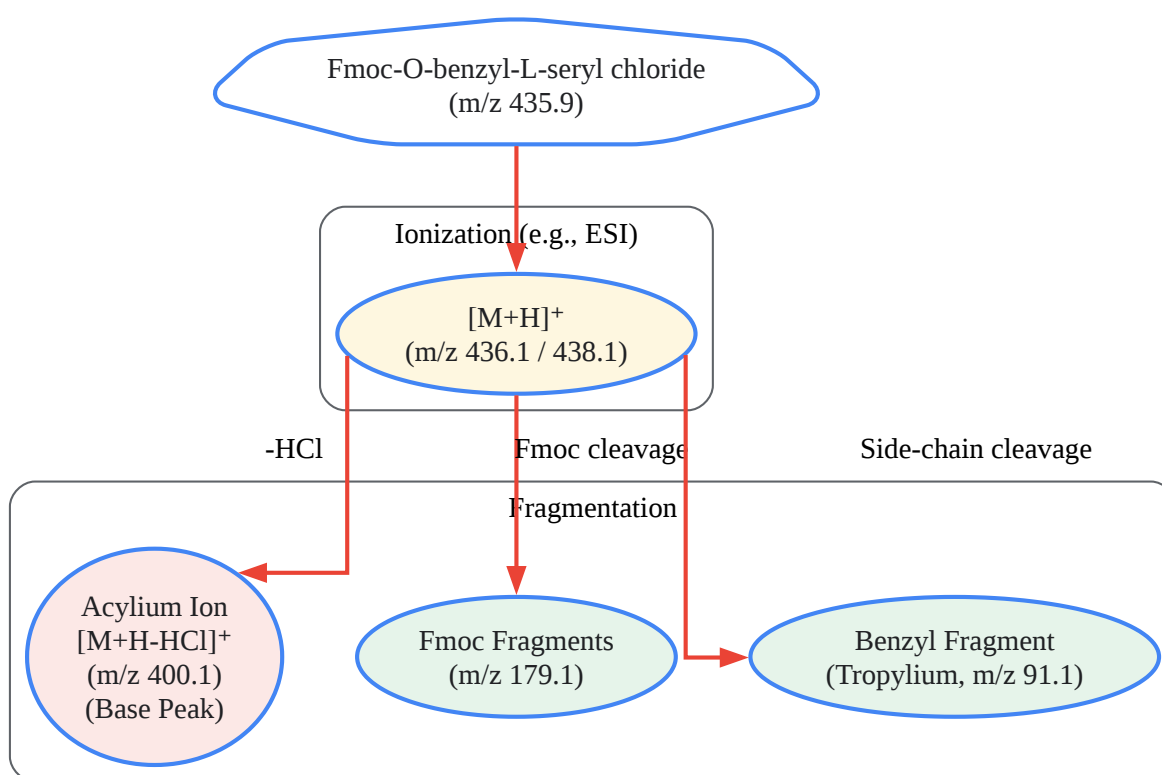
m/z (Mass-to-Charge Ratio)	Ion Species	Interpretation
436.1/438.1	[M+H] ⁺	Protonated molecular ion peak. The M+2 peak with ~1/3 the intensity of the M peak is characteristic of the presence of a single chlorine atom (³⁵ Cl/ ³⁷ Cl isotopes).
400.1	[M-Cl] ⁺ or [M+H-HCl] ⁺	Acylium Ion. This is often the base peak in the mass spectra of acyl chlorides, resulting from the loss of the chlorine radical or HCl.[4]
222.1	[Fmoc-CH ₂ -O] ⁺	Fragment corresponding to a portion of the Fmoc protecting group.
179.1	[Fluorenyl-CH ₂] ⁺	A common and stable fragment from the Fmoc group.
91.1	[C ₇ H ₇] ⁺	Tropylium ion, a characteristic fragment from the benzyl group.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the acyl chloride in an anhydrous solvent compatible with the ionization source (e.g., dichloromethane for Direct Injection EI or acetonitrile for ESI).[5]
- Instrumentation:
 - ESI-MS: Infuse the sample solution directly into the ESI source. This is a soft ionization technique that is likely to preserve the molecular ion.
 - GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, a GC-MS system can be used. Use a fast temperature ramp to minimize degradation on the column.

[5]

- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-600).
- Data Analysis: Identify the molecular ion peak $[M+H]^+$ and its characteristic isotopic pattern for chlorine. Analyze the fragmentation pattern to confirm the presence of the key structural motifs (Fmoc, benzyl, and the acylium ion).



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Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic characterization of **Fmoc-O-benzyl-L-seryl chloride** relies on identifying key diagnostic signals that confirm its formation from the parent carboxylic acid. The downfield

shift of the α -proton in ^1H NMR, the high-frequency carbonyl stretch ($\sim 1800\text{ cm}^{-1}$) in the IR spectrum, and the prominent acylium ion fragment in the mass spectrum are the three pillars of analytical confirmation. Due to the compound's reactivity, meticulous sample handling under anhydrous conditions is essential for obtaining high-quality, interpretable data. This guide provides the foundational spectral knowledge for scientists to confidently synthesize and utilize this important reagent in peptide chemistry.

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